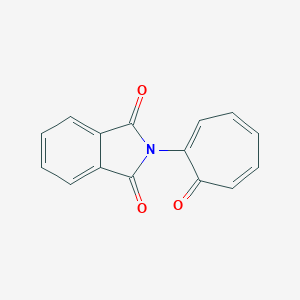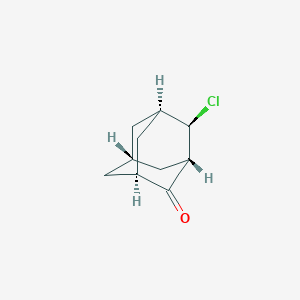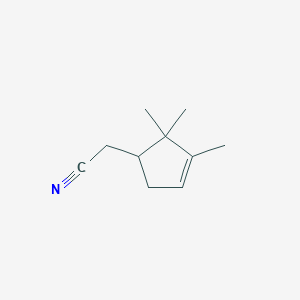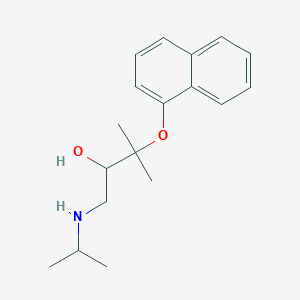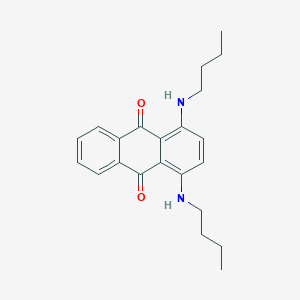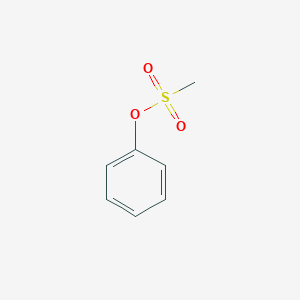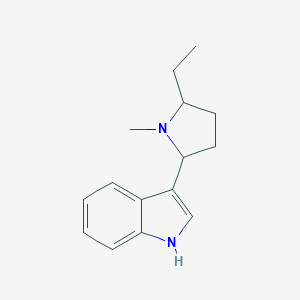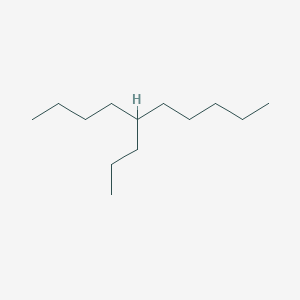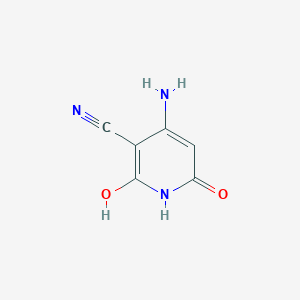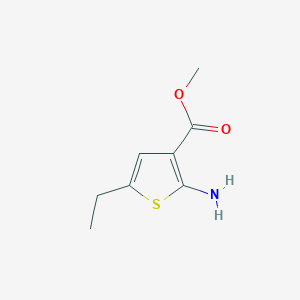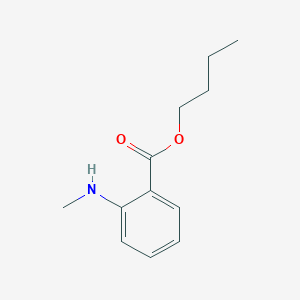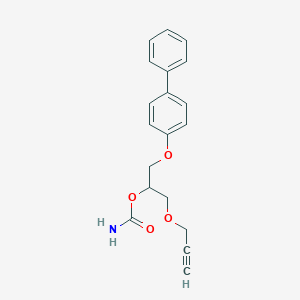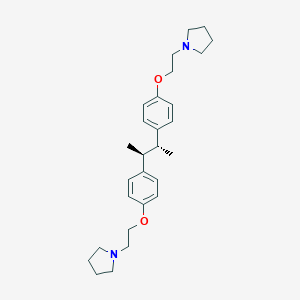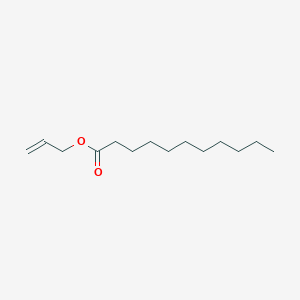
Allyl undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl undecanoate is a chemical compound that belongs to the class of esters. It is a clear, colorless liquid with a fruity odor. Allyl undecanoate has various industrial applications, including its use as a flavoring agent, fragrance, and as a raw material in the production of other chemicals. It also has potential applications in the field of scientific research, particularly in the study of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of allyl undecanoate is not well understood. However, it is believed to work through various pathways, including the regulation of gene expression and the modulation of signaling pathways. It may also act as an antioxidant, protecting cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Allyl undecanoate has been shown to have several biochemical and physiological effects. It has been found to have a positive effect on lipid metabolism, reducing levels of triglycerides and cholesterol in the blood. It has also been shown to have anti-inflammatory properties, reducing levels of pro-inflammatory cytokines in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of allyl undecanoate is its versatility. It can be used in a wide range of experiments, from plant physiology to biochemistry. It is also relatively easy to obtain and has a low cost compared to other chemicals used in scientific research.
However, there are also some limitations to the use of allyl undecanoate. It is a relatively unstable compound and can degrade over time, particularly in the presence of light. It also has a strong odor, which can make it difficult to work with in some lab settings.
Direcciones Futuras
There are several potential future directions for the study of allyl undecanoate. One area of interest is in the development of new plant growth regulators based on the compound. Another potential application is in the development of new anti-inflammatory drugs, based on its demonstrated anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of allyl undecanoate and its potential applications in various fields of scientific research.
Métodos De Síntesis
Allyl undecanoate can be synthesized through the esterification reaction between undecanoic acid and allyl alcohol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation and can be further refined through various methods, such as chromatography.
Aplicaciones Científicas De Investigación
Allyl undecanoate has several potential applications in scientific research. One of the most promising areas is in the study of plant physiology. Allyl undecanoate has been shown to have a positive effect on the growth and development of certain plant species, particularly in the early stages of growth. It has also been found to have a protective effect against certain plant diseases.
Propiedades
Número CAS |
17308-90-6 |
|---|---|
Nombre del producto |
Allyl undecanoate |
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
prop-2-enyl undecanoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-14(15)16-13-4-2/h4H,2-3,5-13H2,1H3 |
Clave InChI |
PSGSIXPTLRADTD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)OCC=C |
SMILES canónico |
CCCCCCCCCCC(=O)OCC=C |
Otros números CAS |
17308-90-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



